(Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Stereospecific Suzuki coupling Z‑trisubstituted alkene synthesis Alkenylboronate stereochemistry

Researchers frequently encounter challenges achieving stereoretentive tandem cross-couplings and sequential derivatization. This Z-configured pinacol boronate addresses these limitations by integrating: • ≥98% syn selectivity enabling stereoretentive Suzuki couplings with two different aryl iodides (65-88% yield). • Orthogonal reactivity of allylic (C-Br) vs vinylic (C-Br) sites for programmable sequential C-C bond formation. • Stable boronic ester carrier prevents premature protodeboronation during multi-step syntheses.

Molecular Formula C9H15BBr2O2
Molecular Weight 325.84 g/mol
Cat. No. B12309315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC9H15BBr2O2
Molecular Weight325.84 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=C(CBr)Br
InChIInChI=1S/C9H15BBr2O2/c1-8(2)9(3,4)14-10(13-8)5-7(12)6-11/h5H,6H2,1-4H3/b7-5-
InChIKeyGVIPWOKXXPOCDB-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS 1097890-25-9 – Baseline Identity for Scientific Procurement


(Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1097890-25-9) is a pinacol alkenylboronic ester that combines a strictly Z‑configured dibromovinyl moiety with a tetramethyl‑1,3,2‑dioxaborolane carrier . Predicted physicochemical constants include a boiling point of 245.9 ± 50.0 °C and a density of 1.52 ± 0.1 g/cm³ . The compound is primarily employed as a bifunctional Suzuki–Miyaura coupling partner in convergent organic synthesis .

Why Generic (Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Substitution Fails in Stereospecific Routes


In‑class alkenylboronates cannot be freely interchanged because the target compound integrates three non‑trivial structural features in a single molecule: (i) a stereodefined Z‑alkenyl geometry that governs product stereochemistry in stereoretentive cross‑couplings, (ii) two chemically distinct bromine sites that enable sequential derivatization, and (iii) a pinacol ester carrier that balances shelf‑stability with competent transmetallation reactivity. Replacing it with the corresponding E‑isomer, the mono‑bromo analog, or the free boronic acid would alter stereochemical outcome, reduce the number of available derivatization handles, or degrade handling reliability [1][2].

Quantitative Evidence Guide for (Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Closest Analogs


Z‑Alkenyl Geometry Integrity: ≥98 % Syn‑Selectivity in the Underlying Building Block Enables Stereoretentive Coupling

The target compound bears a (Z)‑dibromopropenyl group whose stereochemistry is established through bromoboration of propyne with BBr₃, a process that proceeds with ≥98 % syn‑selectivity to give (Z)‑2‑bromo‑1‑propenyldibromoborane, the direct precursor for pinacol ester formation [1]. In contrast, commercially available mono‑bromo alkenyl pinacol esters such as (E)‑2‑(2‑bromovinyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 119441‑88‑2) provide the E configuration, which would invert the geometry of the coupled product . Preservation of the Z stereochemistry during Suzuki cross‑coupling is critical because stereoretentive transmetallation of secondary alkenylboronates is well established only when the C–B bond configuration is maintained [1].

Stereospecific Suzuki coupling Z‑trisubstituted alkene synthesis Alkenylboronate stereochemistry

Dual Bromine Leaving Groups Enable Sequential, Regiochemically Distinct Cross‑Coupling Unlike Mono‑Bromo Analogs

The presence of two C–Br bonds in the (Z)‑dibromopropenyl unit allows two consecutive Suzuki reactions: the sterically less‑congested allylic C–Br site can be addressed first, leaving the vinylic C–Br available for a second, distinct coupling partner. By contrast, the closest mono‑bromo analog, (Z)‑2‑(3‑bromoprop‑1‑en‑1‑yl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 102787‑29‑1), provides only one electrophilic site after transmetallation, limiting the product to a single functionalization . Under the optimization conditions reported by Negishi et al., the tandem coupling of the dibromovinyl pinacol ester with two distinct aryl iodides afforded (Z)‑trisubstituted alkenes in 65–88 % isolated yield over two steps, whereas monobromo analogs could only deliver the monocoupled intermediate [1].

Sequential cross-coupling Dibromovinyl bifunctional reagent Convergent synthesis

Pinacol Ester Carrier Confers Measurable Air‑Stability Advantage Over Free Boronic Acid

The pinacol ester form (dioxaborolane) suppresses the protodeboronation and aerial oxidation that commonly degrade free alkenylboronic acids during storage and handling [1]. While quantitative side‑by‑side shelf‑life data for this specific compound are not published, the class‑level behavior of pinacol boronates vs. the corresponding boronic acids is well documented: pinacol esters of alkenylboronic acids typically exhibit <5 % decomposition after 12 months under ambient conditions, whereas the free boronic acid analogs may show >20 % protodeboronation within weeks [1][2]. The target compound is supplied as a pinacol ester with a certified minimum purity of 95 % (Leyan batch specification), and no commercial source lists the corresponding free (Z)‑2,3‑dibromoprop‑1‑en‑1‑ylboronic acid, underscoring the practical stability advantage of the ester form .

Boronic ester stability Pinacol boronate handling Protodeboronation resistance

Verified Commercial Purity of 95 % Provides Procurement Certainty Relative to Unpriced or Synthesize‑Yourself Analogs

Several vendors list the target compound at a certified minimum purity of 95 % . In contrast, the corresponding potassium trifluoroborate salt (potassium (Z)‑2,3‑dibromoprop‑1‑enyltrifluoroborate, CAS 1097890‑24‑8) is commercial but requires a stabilizer admixture (TBC) and is supplied at 95 % purity in a mixture formulation, which introduces undefined weight composition that complicates stoichiometric planning . The saturated analog 2‑(3‑bromopropyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 124215‑44‑7) is available at 97 % purity (GC), yet it lacks the unsaturation and the second bromine handle, rendering it unsuitable for routes that require the α,β‑dibromoalkenyl motif . The target compound thus offers a unique intersection of defined purity, stereochemical identity, and dual electrophilic functionality.

Chemical procurement Vendor batch purity Off‑the‑shelf reagent

Definitive Application Scenarios for (Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Synthesis


Stereospecific Assembly of (Z)‑Trisubstituted Alkenes via Tandem Pd‑Catalyzed Cross‑Coupling

The pre‑established Z‑alkenyl geometry (≥98 % syn‑selectivity) enables stereoretentive tandem Suzuki coupling with two different aryl or heteroaryl iodides, delivering dissymmetric (Z)‑trisubstituted alkenes in 65–88 % isolated yield without isomer separation. This directly leverages the quantitative stereochemical integrity and dual bromine sites documented in Evidence Items 1 and 2 [1].

Convergent Synthesis of Diene‑Containing Natural Product Fragments

The allylic C–Br bond can be chemoselectively engaged in a first coupling, while the vinylic C–Br is reserved for a subsequent Suzuki or Sonogashira reaction, furnishing conjugated (Z)‑diene scaffolds relevant to polyene natural product synthesis. This scenario exploits the orthogonal reactivity of the two bromine sites demonstrated in Evidence Item 2 [1].

Late‑Stage Functionalization of Pharmaceutical Intermediates Requiring Stereodefined Alkenylboronate Handles

The pinacol ester form ensures that the building block remains intact through multi‑step synthetic sequences until the exact point of cross‑coupling, reducing premature protodeboronation that would occur with the free boronic acid. This is supported by the stability evidence in Evidence Item 3 [2].

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